4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid

Catalog No.
S742539
CAS No.
361395-33-7
M.F
C8H10N2O2
M. Wt
166.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxyl...

CAS Number

361395-33-7

Product Name

4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid

IUPAC Name

4,5,6,7-tetrahydro-1H-benzimidazole-4-carboxylic acid

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

InChI

InChI=1S/C8H10N2O2/c11-8(12)5-2-1-3-6-7(5)10-4-9-6/h4-5H,1-3H2,(H,9,10)(H,11,12)

InChI Key

QHDJNTMMLRRWHA-UHFFFAOYSA-N

SMILES

C1CC(C2=C(C1)NC=N2)C(=O)O

Canonical SMILES

C1CC(C2=C(C1)NC=N2)C(=O)O

Synthesis of Terrazoanthine Natural Products

Design of Selective Cyclooxygenase-2 (COX-2) Inhibitors

Diastereoselective Intermolecular Ene Reactions

4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid is a heterocyclic organic compound characterized by the molecular formula C8H10N2O2C_8H_{10}N_2O_2. This compound belongs to the benzimidazole family, which is notable for its diverse biological activities and applications across medicinal chemistry, agriculture, and material science. The structural features of this compound include a benzimidazole ring fused with a tetrahydro structure and a carboxylic acid functional group, which contribute to its unique chemical properties and biological activities.

  • Oxidation: The compound can undergo oxidation to form N-oxides or other oxidized derivatives.
  • Reduction: Reduction reactions can yield derivatives with reduced forms of the benzimidazole ring.
  • Substitution: Electrophilic and nucleophilic substitution reactions allow for the introduction of various functional groups onto the benzimidazole ring.

Research indicates that 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid exhibits significant biological activities. Its structural similarities to known pharmacophores suggest potential effects on various biological targets, including:

  • Antimicrobial Activity: The compound may inhibit the growth of certain bacteria and fungi.
  • Antiviral Activity: It shows promise in combating viral infections.
  • Anticancer Activity: Preliminary studies suggest it may have potential in cancer therapy through mechanisms involving enzyme inhibition and modulation of protein-ligand interactions .

The synthesis of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid typically involves cyclization reactions. Common methods include:

  • Condensation Reactions: The condensation of o-phenylenediamine with carboxylic acid derivatives under acidic or basic conditions is a prevalent synthetic route.
  • Industrial Production: For larger-scale production, continuous flow processes are utilized to ensure consistent quality and scalability. Automated reactors and precise control of reaction parameters such as temperature and pH are essential for optimizing production .

4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid has a wide range of applications in various fields:

  • Medicinal Chemistry: It serves as a building block for developing new therapeutic agents.
  • Biological Research: The compound is used in studies involving enzyme inhibition and protein interactions.
  • Material Science: It is employed in creating new materials with specific properties like polymers and coatings.

Interaction studies focus on how 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid interacts with biological targets. These studies often involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific enzymes or receptors.
  • Mechanistic Studies: Understanding how the compound modulates enzyme activity or alters cellular pathways .

Several compounds share structural similarities with 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid. Here are notable examples:

Compound NameStructural FeaturesUnique Aspects
4,5,6,7-Tetrahydro-1H-benzimidazole-5-carboxylic acidBenzimidazole ring with a carboxylic acidDifferent position of the carboxylic acid group
4-MethylbenzimidazoleMethyl substitution on the benzimidazole ringPotentially altered biological activity
5-Amino-1H-benzimidazoleAmino group substitutionEnhanced solubility and bioactivity
RamosetronA derivative used as an antiemeticSpecific therapeutic application

The uniqueness of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid lies in its tetrahydro structure combined with the carboxylic acid functional group. This combination may enhance its solubility and biological activity compared to other benzimidazoles .

XLogP3

0.4

Dates

Last modified: 08-15-2023

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